Bienvenue dans la boutique en ligne BenchChem!

1-Acetyl-1,3,5-triazinane-2,4,6-trione

Regioselective synthesis Protecting group strategy Asymmetric triazinane-triones

1-Acetyl-1,3,5-triazinane-2,4,6-trione (CAS 102635-15-4) is a mono-N-acetylated derivative of the 1,3,5-triazinane-2,4,6-trione heterocyclic core, with molecular formula C5H5N3O4 and molecular weight 171.11 g/mol. It belongs to a compound class extensively explored for generating potent human gonadotropin-releasing hormone (GnRH) receptor antagonists and serves as a key synthetic intermediate for accessing asymmetrically substituted triazinane-triones.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 102635-15-4
Cat. No. B010323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1,3,5-triazinane-2,4,6-trione
CAS102635-15-4
Synonyms1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-acetyl- (9CI)
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)NC(=O)NC1=O
InChIInChI=1S/C5H5N3O4/c1-2(9)8-4(11)6-3(10)7-5(8)12/h1H3,(H2,6,7,10,11,12)
InChIKeyGGKPMRMPVFMNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1,3,5-triazinane-2,4,6-trione (CAS 102635-15-4): Chemical Identity and Research Sourcing Guide


1-Acetyl-1,3,5-triazinane-2,4,6-trione (CAS 102635-15-4) is a mono-N-acetylated derivative of the 1,3,5-triazinane-2,4,6-trione heterocyclic core, with molecular formula C5H5N3O4 and molecular weight 171.11 g/mol . It belongs to a compound class extensively explored for generating potent human gonadotropin-releasing hormone (GnRH) receptor antagonists [1] and serves as a key synthetic intermediate for accessing asymmetrically substituted triazinane-triones [2]. Commercially, it is typically supplied at 95–98% purity for research use .

Procurement Risk Alert: Why Other Triazinane-triones Cannot Substitute for 1-Acetyl-1,3,5-triazinane-2,4,6-trione (CAS 102635-15-4)


Within the 1,3,5-triazinane-2,4,6-trione scaffold, the number, position, and nature of N-substituents profoundly modulate receptor binding, physicochemical properties, and downstream synthetic utility. The mono-acetyl derivative provides a single reactive N-H handle for further regioselective functionalization [1], whereas the tri-acetyl analog (CAS 35843-57-3) is fully capped and cannot serve as a progenitor for unsymmetrical disubstituted or trisubstituted products. Similarly, the unsubstituted parent 1,3,5-triazinane-2,4,6-trione lacks the acetyl protecting group that facilitates controlled stepwise derivatization . Generic substitution between these analogs would result in different reaction outcomes, altered biological activity profiles, or incompatible downstream synthetic pathways.

Quantitative Differentiation Evidence for 1-Acetyl-1,3,5-triazinane-2,4,6-trione (CAS 102635-15-4) vs. Closest Analogs


Regioselective Synthetic Utility: Mono-Acetyl vs. Tri-Acetyl Derivative

1-Acetyl-1,3,5-triazinane-2,4,6-trione retains two free N-H positions (at positions 3 and 5), enabling sequential alkylation or arylation to generate unsymmetrical 1,3-dialkyl or 1,3,5-trialkyl derivatives [1]. In contrast, 1,3,5-triacetyl-1,3,5-triazinane-2,4,6-trione (CAS 35843-57-3) possesses zero hydrogen bond donors and therefore cannot undergo further N-substitution without prior deprotection.

Regioselective synthesis Protecting group strategy Asymmetric triazinane-triones

Molecular Weight Advantage for CNS Drug Design: Mono-Acetyl vs. Di/Tri-Substituted Derivatives

With a molecular weight of 171.11 g/mol, 1-acetyl-1,3,5-triazinane-2,4,6-trione is substantially smaller than functionalized GnRH antagonist leads such as the compound reported by Guo et al. with a binding affinity of 2 nM (MW approximately 600–700 Da) [1]. Lower molecular weight correlates with improved CNS penetration potential according to established medicinal chemistry guidelines, positioning the mono-acetyl compound as a more suitable fragment-sized starting point for lead optimization.

CNS drug design Molecular weight optimization GnRH antagonist lead generation

Predicted Physicochemical Profile: Density and Hydrogen Bonding vs. Close Analogs

1-Acetyl-1,3,5-triazinane-2,4,6-trione exhibits a predicted density of 1.6 ± 0.1 g/cm³ . By comparison, the tri-acetyl derivative (CAS 35843-57-3) has a higher exact mass of 255.049 Da and contains zero hydrogen bond donors, six hydrogen bond acceptors, and zero rotatable bonds , whereas the mono-acetyl compound has two hydrogen bond donors (from the two N-H groups). This difference in hydrogen bond donor/acceptor profile directly impacts solid-state packing, melting behavior, and solubility in polar solvents, influencing formulation development and purification strategy.

Physicochemical characterization Pre-formulation Solubility prediction

Evidence-Backed Procurement Scenarios for 1-Acetyl-1,3,5-triazinane-2,4,6-trione (CAS 102635-15-4)


Fragment-Based Drug Discovery for GnRH Receptor Modulators

The low molecular weight (171.11 g/mol) and presence of two free N-H handles make 1-acetyl-1,3,5-triazinane-2,4,6-trione an ideal fragment-sized starting point for structure-based drug design targeting the human GnRH receptor . The scaffold has been validated in SAR studies producing antagonists with Ki values as low as 2 nM [1]. Procurement supports fragment library construction, SPR screening, and subsequent structure-guided elaboration.

Synthesis of Unsymmetrical 1,3-Disubstituted Triazinane-trione Libraries

The mono-acetyl group serves as a protecting group that enables sequential N-alkylation or N-arylation at the two remaining N-H positions . This regioselective synthetic strategy, developed through one-pot methodologies using alkyl/aryl isocyanates, primary amines, and N-chlorocarbonyl isocyanate [2], allows systematic construction of compound libraries for biological screening.

Physicochemical Profiling and Pre-formulation Studies of Triazinane-trione Scaffolds

With predicted density of 1.6 g/cm³, two hydrogen bond donors, and four hydrogen bond acceptors , the compound serves as a model substrate for studying the solid-state packing, solubility, and stability of mono-N-acetyl triazinane-triones. Comparative studies against the tri-acetyl analog (zero H-bond donors) [1] can inform formulation strategies for this compound class.

Quote Request

Request a Quote for 1-Acetyl-1,3,5-triazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.